

# Application Notes and Protocols: Amino-PEG3-C2-sulfonic acid

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## Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

Cat. No.: B605460

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## Introduction

**Amino-PEG3-C2-sulfonic acid** is a heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and diagnostics.<sup>[1][2]</sup> Its structure combines three key components:

- **Primary Amine (-NH<sub>2</sub>):** A highly versatile functional group that readily reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, enabling covalent attachment to proteins, peptides, or other molecules.<sup>[3]</sup>
- **PEG3 Linker (-[OCH<sub>2</sub>CH<sub>2</sub>]<sub>3</sub>-):** A short, hydrophilic polyethylene glycol spacer that enhances water solubility, reduces aggregation, improves pharmacokinetic properties, and provides a flexible connection between conjugated molecules.<sup>[4][5][6]</sup>
- **Sulfonic Acid (-SO<sub>3</sub>H):** A strong acid that is deprotonated to form a negatively charged sulfonate group (-SO<sub>3</sub><sup>-</sup>) at physiological pH. This feature dramatically increases the water solubility of the linker and any molecule it is attached to.

This unique combination makes it an ideal reagent for modifying small molecule drugs, peptides, or probes to improve their aqueous solubility and enable subsequent conjugation to biomolecules. It is particularly valuable in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).<sup>[2][7][8]</sup>

## Physicochemical and Reactivity Data

The properties of **Amino-PEG3-C2-sulfonic acid** make it suitable for a range of biochemical applications.

Property	Value / Description	Reference / Rationale
Molecular Formula	C <sub>8</sub> H <sub>19</sub> NO <sub>6</sub> S	[9]
Molecular Weight	257.3 g/mol	[9]
Appearance	Typically a solid or oil	Based on similar PEG compounds
Solubility	Highly soluble in water and polar organic solvents (e.g., DMSO, DMF)	Due to the hydrophilic PEG chain and ionic sulfonic acid group.[6]
Amine Reactivity	Nucleophilic primary amine reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators), and other electrophiles.[10] Optimal reaction pH is typically 7.0-9.0.[11][12]	
Sulfonic Acid pKa	< 2 (Strongly acidic)	General property of sulfonic acids.[13] It remains deprotonated (-SO <sub>3</sub> <sup>-</sup> ) over a wide pH range.
Sulfonic Acid Reactivity	Generally non-reactive under standard bioconjugation conditions.[14] Can be converted to a more reactive sulfonyl chloride using reagents like thionyl chloride (SOCl <sub>2</sub> ), but this is a harsh condition not suitable for most biological molecules.[15]	

## Key Applications

The bifunctional nature of this linker allows for a variety of strategic applications in research and drug development:

- **Improving Drug Solubility:** Small molecule drugs with poor water solubility can be covalently linked to the amine group, while the sulfonic acid moiety imparts high aqueous solubility, making them easier to formulate and administer.[\[6\]](#)[\[16\]](#)
- **Development of Antibody-Drug Conjugates (ADCs):** The linker can be used to attach a cytotoxic drug to an antibody. The PEG component helps to improve the overall properties of the ADC.[\[6\]](#)[\[7\]](#)
- **PROTAC Synthesis:** It serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[\[2\]](#)[\[8\]](#)[\[17\]](#)
- **Surface Modification:** The amine group can be used to attach the linker to surfaces (e.g., nanoparticles, beads, microplates), introducing a hydrophilic and negatively charged layer to reduce non-specific binding.
- **Diagnostic and Imaging Probes:** Fluorescent dyes or other labels containing an NHS ester can be attached to the amine group. The resulting probe benefits from enhanced water solubility.[\[4\]](#)

## Experimental Protocols

### Protocol 1: Conjugation of Amino-PEG3-C2-sulfonic acid to an NHS Ester

This protocol describes a general method for reacting the primary amine of the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye, biotin, or crosslinker). The reaction forms a stable amide bond.[\[18\]](#)

Materials:

- **Amino-PEG3-C2-sulfonic acid**
- NHS ester-activated molecule of interest

- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5. [\[19\]](#) (Avoid buffers containing primary amines like Tris).[\[12\]](#)
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[3\]](#)
- Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine.
- Purification system (e.g., HPLC, gel filtration/desalting column).

#### Procedure:

- Prepare Reactants:
  - Dissolve the **Amino-PEG3-C2-sulfonic acid** in the Reaction Buffer to a final concentration of 1-10 mg/mL.
  - Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM). The NHS ester moiety readily hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[\[12\]](#)
- Conjugation Reaction:
  - Add a 1.1 to 5-fold molar excess of the dissolved NHS ester solution to the **Amino-PEG3-C2-sulfonic acid** solution while gently vortexing. The final concentration of organic solvent should ideally not exceed 10% of the total reaction volume.[\[12\]](#)
  - Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[\[19\]](#) Protect from light if using a fluorescent dye.
- Quench Reaction (Optional):
  - Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
- Purification:

- Purify the resulting conjugate from excess reagents and reaction byproducts using an appropriate method. For small molecule conjugates, reverse-phase HPLC is often suitable. For larger biomolecule conjugates, a desalting column (e.g., Glen Gel-Pak™) or dialysis is effective.[18]
- Analysis and Storage:
  - Confirm the successful conjugation using analytical techniques such as LC-MS to verify the mass of the final product.
  - Store the purified conjugate under conditions appropriate for its stability, often lyophilized or frozen in solution at -20°C or -80°C.[2]

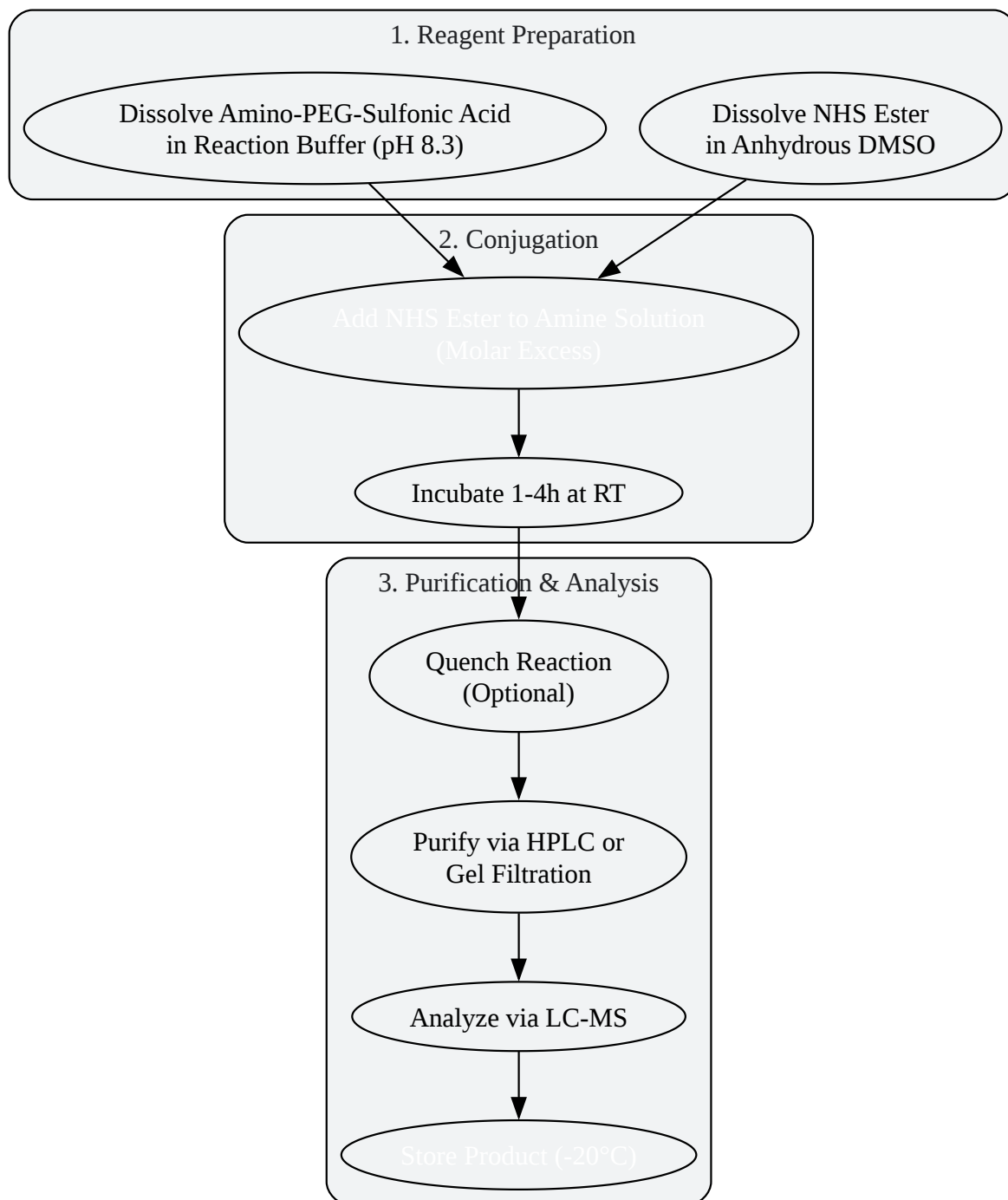
## Representative Reaction Parameters for NHS Ester Coupling

The following table provides typical starting conditions for the conjugation reaction. Optimization may be required depending on the specific reactants.

Parameter	Recommended Value	Notes
pH	8.3 - 8.5	Optimal for amine reactivity while minimizing NHS ester hydrolysis.[3][19]
Molar Ratio	1.1:1 to 5:1 (NHS Ester : Amine)	A slight excess of the NHS ester drives the reaction to completion.[18]
Temperature	Room Temperature (~25°C)	Balances reaction rate and stability of reactants.
Reaction Time	1 - 4 hours	Monitor by LC-MS or TLC to determine completion.[11][20]
Solvent	Aqueous buffer (e.g., Phosphate, Bicarbonate) with <10% DMSO/DMF	Ensures solubility of reactants while maintaining protein/biomolecule stability. [12]
Typical Yield	> 80%	Yields are dependent on the specific substrates and purification method.

## Visualizations

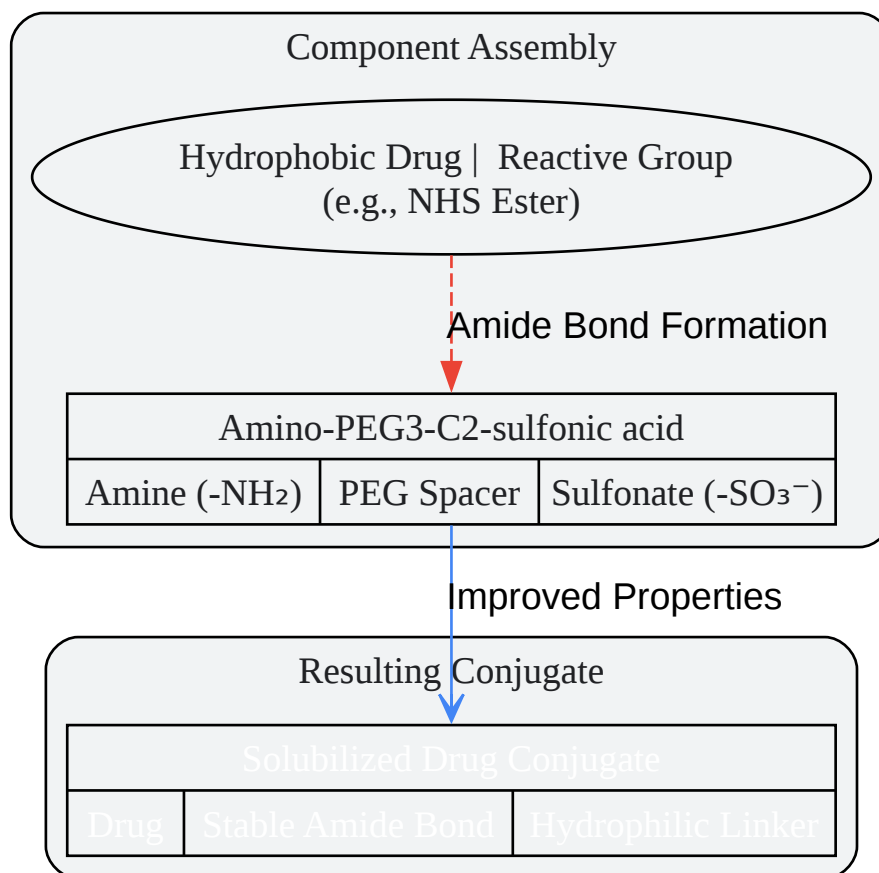
## Experimental Workflow Diagram



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Caption: Workflow for conjugating **Amino-PEG3-C2-sulfonic acid** to an NHS ester.

## Conceptual Application in Drug Conjugation



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Caption: Conceptual diagram of a hydrophobic drug linked to the linker.

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